Hexyl isocyanate

Vue d'ensemble

Description

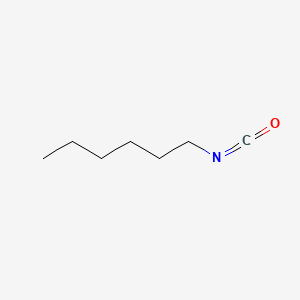

Hexyl isocyanate is an organic compound with the molecular formula C₇H₁₃NO. It is a member of the isocyanate family, characterized by the presence of the isocyanate group (-N=C=O). This compound is a colorless to pale yellow liquid with a pungent odor. It is primarily used as an intermediate in the synthesis of various chemicals and materials, including polyurethanes and other polymers .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Hexyl isocyanate can be synthesized through several methods. One common method involves the reaction of hexylamine with phosgene (COCl₂). The reaction proceeds via the formation of a carbamoyl chloride intermediate, which subsequently decomposes to yield this compound and hydrogen chloride (HCl) .

Industrial Production Methods: In industrial settings, this compound is typically produced using the phosgene method due to its efficiency and high yield. due to the hazardous nature of phosgene, alternative non-phosgene methods are being explored. These methods include the thermal decomposition of carbamates, which are formed by reacting hexylamine with carbon monoxide, dimethyl carbonate, or urea .

Analyse Des Réactions Chimiques

Types of Reactions: Hexyl isocyanate undergoes various chemical reactions, primarily involving nucleophiles such as water, alcohols, and amines. These reactions typically involve the attack of the nucleophile on the carbon atom of the isocyanate group .

Common Reagents and Conditions:

Water: Reacts with this compound to form carbamic acid, which decomposes to hexylamine and carbon dioxide.

Alcohols: React with this compound to form urethanes (carbamates).

Major Products:

Carbamic Acid: Formed from the reaction with water, which further decomposes to hexylamine and carbon dioxide.

Urethanes (Carbamates): Formed from the reaction with alcohols.

Substituted Ureas: Formed from the reaction with amines.

Applications De Recherche Scientifique

Polymer Synthesis

Hexyl isocyanate plays a crucial role in the synthesis of various polymers, including homopolymers and copolymers. Recent studies have demonstrated its effectiveness in creating well-defined structures with controlled molecular weights.

Homopolymers and Copolymers

- Synthesis Techniques : Research has shown that this compound can be polymerized using different methods such as anionic polymerization and atom transfer radical polymerization (ATRP). These techniques allow for the formation of complex macromolecular architectures including block copolymers and molecular brushes .

- Properties : The resulting polymers exhibit unique thermal and mechanical properties, making them suitable for applications in coatings, adhesives, and sealants. For instance, poly(n-hexyl isocyanate) has been studied for its viscoelastic properties, revealing significant molecular dynamics that are influenced by temperature and molecular weight .

| Polymer Type | Synthesis Method | Key Properties |

|---|---|---|

| Homopolymer | Anionic Polymerization | High thermal stability |

| Block Copolymer | ATRP | Enhanced mechanical strength |

| Graft Copolymer | Radical Polymerization | Tailored surface properties |

Material Engineering

This compound has found applications in material engineering, particularly in the development of liquid crystalline polymers (LCPs).

Liquid Crystalline Polymers

- Morphological Studies : Research indicates that poly(n-hexyl isocyanate) exhibits lyotropic liquid crystalline behavior when dissolved in solvents like p-xylene. The application of electric fields can induce morphological changes in these solutions, which are valuable for electronic applications .

- Applications : The alignment of nematic domains under electric fields suggests potential uses in display technologies and sensors where precise control over molecular orientation is required.

Biomedical Applications

This compound's reactivity allows it to be utilized in biomedical contexts, particularly in drug delivery systems and tissue engineering.

Drug Delivery Systems

- Biocompatibility : Studies have indicated that polymers derived from this compound can be engineered to be biocompatible, making them suitable for drug encapsulation and release applications .

- Controlled Release : The design of polymeric carriers using this compound enables controlled release profiles for therapeutic agents, enhancing the efficacy of treatments.

Case Study 1: Synthesis of Block Copolymers

A study focused on synthesizing block copolymers using this compound showcased the ability to control molecular weight and distribution through precise polymerization techniques. The resulting materials demonstrated improved thermal stability compared to traditional polymers .

Case Study 2: Morphological Response to Electric Fields

Research examining the response of poly(n-hexyl isocyanate) solutions to high electric fields revealed significant elongation of nematic domains. This finding has implications for developing advanced materials in electronics where orientation control at the molecular level is critical .

Mécanisme D'action

The mechanism of action of hexyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity underlies its ability to form urethanes, ureas, and other derivatives. The molecular targets and pathways involved in these reactions include the formation of carbamic acid, urethanes, and substituted ureas through nucleophilic addition .

Comparaison Avec Des Composés Similaires

Hexyl isocyanate can be compared with other isocyanates, such as:

- Butyl isocyanate

- Octyl isocyanate

- Phenyl isocyanate

- Hexamethylene diisocyanate

Uniqueness: this compound is unique due to its specific chain length and reactivity profile. Compared to shorter-chain isocyanates like butyl isocyanate, this compound offers different physical properties and reactivity, making it suitable for specific applications in polymer synthesis and material science .

Activité Biologique

Hexyl isocyanate (HMI) is an organic compound that has garnered attention due to its biological activity, particularly in the context of respiratory health and immunological responses. This article synthesizes current research findings on the biological effects of HMI, including its mechanisms of action, toxicological profiles, and implications for human health.

This compound (C₆H₁₁NCO) is a member of the isocyanate family, characterized by the presence of the isocyanate functional group (-N=C=O). Isocyanates are known for their reactivity, particularly with nucleophiles such as amines and alcohols, leading to the formation of carbamates. This reactivity underlies many of their biological effects.

- Sensitization and Allergic Reactions : HMI can act as a hapten, binding to proteins and altering their structure, which may trigger an immune response. This has been demonstrated in animal models where guinea pigs sensitized with HMI produced hapten-specific antibodies .

- Respiratory Effects : Exposure to this compound has been linked to respiratory issues, including chemical bronchitis and asthma. Studies indicate that isocyanates can induce airway inflammation and hyperreactivity through mechanisms involving the activation of sensory neurons via transient receptor potential ankyrin 1 (TRPA1) channels .

Toxicological Profile

The toxicological effects of this compound have been assessed in various studies, highlighting its potential to cause significant health issues:

- Respiratory Sensitization : Research indicates that exposure to HMI can lead to the development of asthma-like symptoms in sensitized individuals. A study reported that specific IgE antibodies against HMI were detected in workers exposed to isocyanates, suggesting a link between exposure and allergic responses .

- Acute Toxicity : Acute exposure can result in symptoms such as lacrimation, airway irritation, and pulmonary edema. The severity of these effects often correlates with the concentration and duration of exposure .

Case Studies

Several case studies have documented the effects of this compound exposure in occupational settings:

- Occupational Exposure : A cohort study involving workers in industries using this compound found a significant incidence of respiratory symptoms consistent with isocyanate-induced asthma. The study emphasized the importance of monitoring specific IgE levels as potential biomarkers for early detection of sensitization .

- Animal Models : In experimental settings, animals injected with HMI exhibited increased levels of specific antibodies against hexamethylene diisocyanate (HDI), indicating cross-reactivity and potential for similar allergic responses in humans .

Research Findings

A summary of key research findings related to this compound's biological activity includes:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for hexyl isocyanate, and how do reaction conditions influence yield and purity?

- Answer : Two primary methods are documented: (1) Reaction of methanol with hexylamine under controlled stoichiometry and temperature (optimized at 0–5°C to minimize side reactions) ; (2) Use of hexylamine with trichloromethyl chloroformate, requiring inert atmospheres and solvents like dichloromethane to suppress hydrolysis . Yield optimization depends on catalyst selection (e.g., triethylamine for acid scavenging) and purification via fractional distillation. Contamination risks (e.g., residual amines) necessitate rigorous NMR and IR validation .

Q. What analytical techniques are recommended for characterizing this compound and verifying its structural integrity?

- Answer : Nuclear magnetic resonance (NMR) (e.g., ^1H and ^13C for confirming the isocyanate group at ~120–130 ppm) and infrared (IR) spectroscopy (sharp peak at ~2270 cm⁻¹ for N=C=O stretch) are standard . Liquid chromatography-mass spectrometry (LC-MS) is critical for detecting trace impurities, such as urea derivatives formed via hydrolysis . Quantification in environmental matrices requires derivatization with amines (e.g., 1,2-naphthoquinone-4-sulfonate) followed by HPLC-UV analysis .

Advanced Research Questions

Q. How can this compound be utilized in the synthesis of brush block copolymers, and what role does it play in self-assembly processes?

- Answer : this compound serves as a monomer in living polymerization initiated by exo-norbornene-functionalized titanium complexes. The resulting poly(this compound) (PHIC) forms rigid, helical macromonomers. Sequential ring-opening metathesis polymerization (ROMP) with other monomers (e.g., 4-phenylbutyl isocyanate) yields amphiphilic brush block copolymers. These self-assemble into photonic crystals with tunable infrared reflectance, dependent on chain length and solvent polarity .

Q. What are the key considerations in designing kinetic studies for this compound reactions, such as combustion or pyrolysis?

- Answer : Combustion studies require merging this compound-specific pathways (e.g., decomposition into isocyanic acid and hexane radicals) with established hydrocarbon/nitrogen mechanisms. Sensitivity analysis identifies rate-limiting steps (e.g., H-abstraction from the alkyl chain). Pyrolysis experiments in closed reactors should monitor intermediates (e.g., HNCO) via FTIR or GC-MS. Auto-ignition temperature (Tign) calculations must align with ASTM E659-78 protocols .

Q. How do cross-linking density and copolymer composition affect the thermal and mechanical properties of polyurethane networks incorporating this compound?

- Answer : In heterocyclic polymer networks (HPN), increasing hexamethylene diisocyanate (HMDI)/hexyl isocyanate (HI) ratios elevates cross-linking density, shifting α-relaxation temperatures (observed via dynamic mechanical analysis). High HMDI content (>50%) enhances rigidity but reduces segmental mobility, as quantified by Havriliak-Negami models. Tailoring HMDI:HI ratios balances tensile strength and glass transition temperatures (Tg) .

Q. What methodologies are effective in detecting trace amounts of this compound in environmental or biological samples?

- Answer : Airborne detection employs impinger sampling with 1-(2-methoxyphenyl)piperazine (MOPIP), forming stable urea derivatives analyzed via UPLC-MS/MS (LOD: 0.1 ng/m³). For biological matrices (e.g., serum), solid-phase microextraction (SPME) coupled with GC-MS minimizes matrix interference. Cross-validation with isotopically labeled internal standards (e.g., d₇-hexyl isocyanate) ensures accuracy .

Q. How can computational models (e.g., DFT) predict reaction pathways and intermediates in this compound-involved reactions?

- Answer : Density functional theory (DFT) simulations (B3LYP/6-311+G(d,p)) map energy profiles for nucleophilic additions (e.g., amine-isocyanate reactions). Transition states for urea formation from isocyanate-anhydride reactions are validated against LC-MS data (e.g., m/z 548.25 for PMDA-hexyl isocyanate adducts). Solvent effects (e.g., THF polarity) are modeled using the SMD implicit solvation method .

Q. What experimental strategies resolve contradictions in reported reactivity or stability data of this compound under varying conditions?

- Answer : Reproducibility requires strict control of moisture (use of molecular sieves) and oxygen (glovebox synthesis). Conflicting pyrolysis data may arise from reactor geometry; standardized tubular flow reactors with in-situ spectroscopy mitigate this. For stability studies, accelerated aging tests (40–60°C, 75% RH) with periodic FTIR analysis quantify hydrolysis rates. Statistical robustness is ensured via triplicate trials and ANOVA .

Propriétés

IUPAC Name |

1-isocyanatohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-2-3-4-5-6-8-7-9/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANJPRQPHZGHVQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26746-07-6 | |

| Record name | Hexane, 1-isocyanato-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26746-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8062492 | |

| Record name | Hexane, 1-isocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2525-62-4 | |

| Record name | Hexyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2525-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002525624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexane, 1-isocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexane, 1-isocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-hexyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.967 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXYL ISOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9T9YK3VJU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.